molecular formula C24H18ClFN2O4 B2898977 5-((2-Chloro-4-fluorobenzyl)oxy)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol CAS No. 903870-95-1

5-((2-Chloro-4-fluorobenzyl)oxy)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol

Cat. No.: B2898977
CAS No.: 903870-95-1
M. Wt: 452.87
InChI Key: MDGVOOOWFMYWAQ-UHFFFAOYSA-N
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Description

“5-((2-Chloro-4-fluorobenzyl)oxy)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol” is a synthetic organic compound that belongs to the class of phenols

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-((2-Chloro-4-fluorobenzyl)oxy)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Common synthetic routes may include:

    Nucleophilic substitution reactions: Introduction of chloro and fluoro groups.

    Coupling reactions: Formation of the pyrimidinyl and phenoxy linkages.

    Hydroxylation: Introduction of the phenol group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:

    Catalysis: Use of catalysts to increase reaction efficiency.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

    Safety and Environmental Considerations: Ensuring safe handling of reagents and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

“5-((2-Chloro-4-fluorobenzyl)oxy)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol” can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen exchange reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays and studies.

    Medicine: Investigated for its pharmacological properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “5-((2-Chloro-4-fluorobenzyl)oxy)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol” would involve its interaction with specific molecular targets. This could include:

    Enzyme inhibition: Binding to active sites of enzymes.

    Receptor modulation: Interaction with cellular receptors.

    Pathway interference: Disruption of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenyl)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol
  • 5-(2-Fluorobenzyl)oxy)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol

Uniqueness

“5-((2-Chloro-4-fluorobenzyl)oxy)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol” is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

5-[(2-chloro-4-fluorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O4/c1-30-21-4-2-3-5-22(21)32-23-12-27-14-28-24(23)18-9-8-17(11-20(18)29)31-13-15-6-7-16(26)10-19(15)25/h2-12,14,29H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGVOOOWFMYWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CN=CN=C2C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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